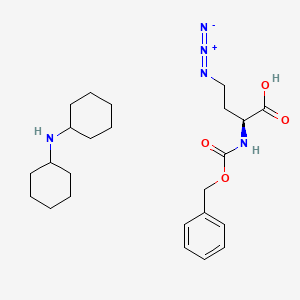

Z-L-Aha-OH (DCHA)

Descripción

BenchChem offers high-quality Z-L-Aha-OH (DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-L-Aha-OH (DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4.C12H23N/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,15,19)(H,17,18);11-13H,1-10H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXXNIKKZNJTKM-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Dicylohexylamine (DCHA) in Z-L-Aha-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of dicyclohexylamine (DCHA) in the context of Z-L-Aha-OH, a valuable reagent in bioconjugation and drug development. We will explore the chemical properties, synthesis, and applications of this compound, with a focus on the practical advantages conferred by the formation of the DCHA salt. Detailed experimental protocols and workflow visualizations are provided to facilitate its use in a research setting.

Introduction to Z-L-Aha-OH and the Function of DCHA

Z-L-Aha-OH is the chemical shorthand for (2S)-4-azido-2-[[(benzyloxy)carbonyl]amino]butanoic acid. It is a non-canonical amino acid containing an azide moiety, which serves as a chemical handle for bioorthogonal "click chemistry" reactions. Specifically, the azide group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne, or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne, to form a stable triazole linkage. This functionality makes Z-L-Aha-OH a powerful tool for the site-specific modification of biomolecules, such as peptides, proteins, and oligonucleotides, in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2]

The designation "(DCHA)" indicates that Z-L-Aha-OH is supplied as a dicyclohexylammonium salt. DCHA is a secondary amine that acts as an organic base.[3] In the context of N-protected amino acids like Z-L-Aha-OH, DCHA serves a crucial role in improving the handling and stability of the compound. Many N-protected amino acids are oils or amorphous solids that can be difficult to purify and handle. By forming a salt with DCHA, the free carboxylic acid of Z-L-Aha-OH is converted into a stable, crystalline solid.[4][5] This crystalline form is generally easier to weigh, store, and purify, ensuring greater accuracy and reproducibility in experimental setups.[4]

Data Presentation: Chemical Properties

The following table summarizes the key chemical properties of Z-L-Aha-OH and its DCHA salt.

| Property | Z-L-Aha-OH (Free Acid) | Z-L-Aha-OH DCHA Salt | Dicyclohexylamine (DCHA) |

| Molecular Formula | C₁₂H₁₄N₄O₄ | C₂₄H₃₇N₅O₄ | C₁₂H₂₃N |

| Molecular Weight | 278.27 g/mol | 459.59 g/mol | 181.32 g/mol |

| Appearance | Typically an oil or amorphous solid | White to off-white crystalline solid | Colorless to pale yellow liquid |

| Key Functional Groups | Carboxylic acid, Azide, Carbamate (Z-group) | Dicyclohexylammonium carboxylate, Azide, Carbamate (Z-group) | Secondary amine |

| Solubility | Soluble in many organic solvents | Generally soluble in organic solvents, solubility in aqueous solutions is pH-dependent | Sparingly soluble in water, soluble in organic solvents |

Experimental Protocols

Synthesis of Z-L-Aha-OH

A plausible synthetic route for N-protected L-azidohomoalanine derivatives can be adapted from established methods for the synthesis of Fmoc-protected azido amino acids. The following protocol describes a potential two-step synthesis starting from the readily available Z-L-glutamine (Z-Gln-OH).

Step 1: Hofmann Rearrangement of Z-Gln-OH to Z-L-diaminobutanoic acid (Z-L-Dab-OH)

-

Dissolve Z-Gln-OH in a mixture of DMF and water (2:1).

-

Add pyridine to the solution.

-

Slowly add [bis(trifluoroacetoxy)iodo]benzene to the stirred solution at room temperature.

-

Allow the reaction to proceed for approximately 14 hours.

-

Upon completion, the product, Z-L-Dab-OH, can be isolated and purified using standard workup procedures.

Step 2: Diazo Transfer to form Z-L-Aha-OH

-

Dissolve the Z-L-Dab-OH from Step 1 in a biphasic mixture of water, methanol, and dichloromethane (1:1:1).

-

Add a catalytic amount of copper(II) sulfate pentahydrate.

-

Add imidazole-1-sulfonyl azide hydrochloride to the mixture.

-

Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of potassium carbonate.

-

Stir the reaction vigorously for about 18 hours at room temperature.

-

After the reaction is complete, the organic and aqueous phases are separated.

-

The aqueous phase is washed with diethyl ether, acidified to pH 2 with concentrated HCl, and then extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield Z-L-Aha-OH.

Formation of the Z-L-Aha-OH DCHA Salt

-

Dissolve the crude Z-L-Aha-OH in a suitable organic solvent such as ethyl acetate.

-

Slowly add one equivalent of dicyclohexylamine (DCHA) to the stirred solution at room temperature.

-

Stir the mixture for a period of time to allow for the complete formation of the salt, which will typically precipitate out of the solution.

-

Collect the crystalline precipitate by filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials or impurities.

-

Dry the purified Z-L-Aha-OH DCHA salt under vacuum.

Liberation of Free Z-L-Aha-OH from its DCHA Salt

Prior to its use in peptide synthesis or bioconjugation, the free carboxylic acid of Z-L-Aha-OH must be liberated from its DCHA salt.

-

Suspend the Z-L-Aha-OH DCHA salt in a suitable organic solvent such as ethyl acetate or dichloromethane.[5][6]

-

Add an aqueous solution of 10% phosphoric acid or an ice-cold aqueous solution of potassium bisulfate (KHSO₄) and stir the biphasic mixture vigorously.[5][6] The pH of the aqueous layer should be acidic (pH 2-3).[5]

-

Continue stirring until the solid DCHA salt has completely dissolved and two clear liquid phases are present.[5]

-

Separate the organic layer containing the free Z-L-Aha-OH.

-

Wash the organic layer with the acidic aqueous solution, followed by several washes with water until the pH of the aqueous wash is neutral.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free Z-L-Aha-OH, which is often an oil.[5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Z-L-Aha-OH

This protocol provides a general procedure for the conjugation of an azide-containing molecule (Z-L-Aha-OH, after incorporation into a peptide or other molecule) to an alkyne-containing molecule.

-

Dissolve the alkyne-containing molecule and the azide-containing molecule (e.g., a peptide containing an Aha residue) in a suitable solvent system, which can include water, DMSO, DMF, or alcohols.[7][8]

-

Prepare a stock solution of a copper(I) source, such as copper(II) sulfate, and a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.[9]

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.[9]

-

Add the copper/ligand solution to the reaction mixture containing the alkyne and azide.

-

Initiate the click reaction by adding the sodium ascorbate solution.[9]

-

Allow the reaction to proceed at room temperature for a duration ranging from 30 minutes to several hours, monitoring the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

-

Once the reaction is complete, the conjugated product can be purified using standard techniques such as chromatography.

Mandatory Visualizations

Caption: Workflow for the liberation of free Z-L-Aha-OH from its DCHA salt.

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. Solid-Phase Synthesis of N-Carboxyalkyl Unnatural Amino Acids [scholarworks.indianapolis.iu.edu]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. Coupling bioorthogonal chemistries with artificial metabolism: intracellular biosynthesis of azidohomoalanine and its incorporation into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A concise and scalable route to L-azidohomoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Principle of Azidohomoalanine (AHA) Metabolic Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principle and application of azidohomoalanine (AHA) metabolic labeling, a powerful technique for studying newly synthesized proteins. This document details the core methodology, experimental protocols, data analysis strategies, and applications in cellular and molecular biology, with a particular focus on its use in drug development and the study of signaling pathways.

Core Principle of Azidohomoalanine Metabolic Labeling

Azidohomoalanine (AHA) is an amino acid analog of methionine, where the terminal methyl group of the side chain is replaced by an azide group.[1][2] This subtle modification allows AHA to be recognized by the cell's translational machinery, specifically the methionyl-tRNA synthetase, and incorporated into nascent polypeptide chains in place of methionine during protein synthesis.[3][4] The key to this technique lies in the bioorthogonal nature of the azide group; it is chemically inert within the cellular environment but can undergo a highly specific and efficient reaction with an alkyne-bearing molecule in a process known as "click chemistry".[2][4] This covalent ligation enables the selective detection and isolation of newly synthesized proteins.

The most common click chemistry reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This reaction forms a stable triazole linkage between the azide group on the AHA-labeled protein and an alkyne-containing reporter tag.[4] These reporter tags can be fluorophores for imaging, or biotin for affinity purification and subsequent analysis by mass spectrometry or western blotting.[1][4]

Experimental Workflow

The general workflow for an AHA metabolic labeling experiment can be broken down into several key stages: metabolic labeling, cell lysis, click chemistry reaction, and downstream analysis.

Key Experimental Protocols

Cell Culture and Metabolic Labeling

A crucial first step in a successful AHA labeling experiment is the careful planning of cell culture conditions and the labeling strategy.

Protocol for AHA Labeling in Cultured Cells:

-

Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase (typically 50-80% confluency) at the time of labeling.[5]

-

Methionine Depletion (Optional but Recommended): To increase the efficiency of AHA incorporation, it is advisable to deplete the intracellular pool of methionine.[1][6] This is achieved by washing the cells once with warm phosphate-buffered saline (PBS) and then incubating them in methionine-free medium for 30-60 minutes at 37°C.[5][7]

-

AHA Incubation: Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA. The optimal concentration of AHA and incubation time can vary depending on the cell type and experimental goals (see Table 1). A common starting point is 25-50 µM AHA for 1-4 hours.[1][8] For negative controls, cells can be incubated with methionine instead of AHA, or treated with a protein synthesis inhibitor like cycloheximide (100 µg/ml) alongside AHA.[5]

-

Cell Harvest: After incubation, wash the cells with ice-cold PBS to remove excess AHA.[5] Cells can then be harvested by scraping or trypsinization.

Table 1: Exemplary AHA Labeling Parameters for Cultured Cells

| Cell Type | AHA Concentration (µM) | Labeling Time (hours) | Reference |

| HeLa | 50 | 2 | [1] |

| HEK293T | 25 | 1 | [8] |

| Mouse B cells | 1000 | >0.16 | [5] |

| MEFs | Varies | 18 | [3] |

| HepG2 | Varies | 18 | [3] |

Cell Lysis and Protein Extraction

The choice of lysis buffer will depend on the downstream application. For applications where protein integrity is paramount, a non-denaturing lysis buffer is preferred. For applications like SDS-PAGE and western blotting, a denaturing lysis buffer containing SDS is suitable.

General Lysis Protocol:

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer for general applications, or 1% SDS in 50 mM Tris-HCl, pH 8.0 for more denaturing conditions) containing protease and phosphatase inhibitors.[7]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Transfer the supernatant containing the protein extract to a new tube. The protein concentration should be determined using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction

The click chemistry reaction covalently attaches a reporter molecule to the AHA-labeled proteins.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This protocol is adapted for labeling proteins in a cell lysate.

Reagents:

-

Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent to keep the copper in its active Cu(I) state.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or THPTA: A ligand that stabilizes the Cu(I) ion and improves reaction efficiency.[9]

-

Copper(II) sulfate (CuSO₄): The source of the copper catalyst.

-

Alkyne-reporter: An alkyne-functionalized molecule (e.g., alkyne-biotin, alkyne-fluorophore).

-

Sodium Ascorbate: A reducing agent to reduce Cu(II) to Cu(I).

Procedure:

-

To your protein lysate (typically 50-100 µg of protein), add the click chemistry reagents in the following order, vortexing briefly after each addition:

-

Alkyne-reporter (e.g., alkyne-biotin to a final concentration of 25 µM).[10]

-

TCEP (final concentration 1 mM).

-

TBTA or THPTA ligand (final concentration 100 µM).

-

Copper(II) sulfate (final concentration 1 mM).

-

-

Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 1 mM).

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

The labeled proteins are now ready for downstream analysis. For mass spectrometry, it is often necessary to precipitate the proteins (e.g., with methanol/chloroform) to remove excess click reagents.[7]

Downstream Analysis and Applications

Visualization of Newly Synthesized Proteins

Fluorescently tagged proteins can be visualized using various imaging techniques.

-

In-gel Fluorescence: Labeled proteins can be separated by SDS-PAGE and visualized directly in the gel using a fluorescence scanner. This provides a profile of newly synthesized proteins.

-

Fluorescence Microscopy: Cells labeled with a fluorescent alkyne can be fixed, permeabilized, and imaged to visualize the subcellular localization of newly synthesized proteins.

-

Flow Cytometry: This technique allows for the quantification of global protein synthesis rates in a population of cells.[2][5]

Enrichment and Identification of Newly Synthesized Proteins

Biotin-tagged proteins can be enriched from complex lysates using streptavidin- or neutravidin-coated beads.[4][11] This enrichment step is crucial for identifying low-abundance newly synthesized proteins by mass spectrometry.

Table 2: Quantitative Proteomic Strategies Combined with AHA Labeling

| Strategy | Description | Key Features | Reference |

| BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) | AHA-labeled proteins are tagged with biotin via click chemistry, enriched with avidin beads, and identified by mass spectrometry. | Enables the identification of newly synthesized proteins. | [4] |

| iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | Combined with BONCAT, iTRAQ allows for the relative quantification of newly synthesized proteins between different conditions. | Multiplexed quantification of newly synthesized proteins. | [1] |

| HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification) | Uses a heavy isotope-labeled AHA for metabolic labeling, enabling direct quantification of newly synthesized proteins by mass spectrometry. | Simplifies the workflow for quantitative analysis. | [4][6] |

Studying Signaling Pathways

AHA metabolic labeling is a powerful tool for investigating how signaling pathways regulate protein synthesis and degradation.

Autophagy and mTOR Signaling:

Autophagy is a cellular degradation process that is tightly regulated by the mTOR (mechanistic target of rapamycin) signaling pathway.[1][2] AHA labeling can be used to monitor the degradation of long-lived proteins during autophagy.[2] For example, cells can be pulse-labeled with AHA, and then the degradation of the labeled proteins can be tracked over time following the induction of autophagy (e.g., by starvation or mTOR inhibitors).[2][12] A decrease in the AHA signal over time indicates protein degradation.

Unfolded Protein Response (UPR):

The UPR is a cellular stress response that is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. AHA labeling can be used to study the changes in protein synthesis that occur during the UPR. For example, researchers can use AHA to label and identify proteins that are specifically synthesized in response to ER stress.

Conclusion

Azidohomoalanine metabolic labeling is a versatile and powerful technique that has revolutionized the study of protein synthesis and degradation. Its ability to specifically tag and isolate newly synthesized proteins provides a dynamic view of the proteome that is not achievable with traditional proteomic methods. For researchers, scientists, and drug development professionals, AHA labeling offers a robust platform for understanding the molecular mechanisms of disease, identifying novel drug targets, and assessing the efficacy of therapeutic interventions. The detailed protocols and conceptual framework provided in this guide serve as a valuable resource for the successful implementation and application of this transformative technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. academic.oup.com [academic.oup.com]

- 9. confluore.com.cn [confluore.com.cn]

- 10. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Item - Development of a novel method for quantification of autophagic protein degradation by AHA labeling - Taylor & Francis Group - Figshare [tandf.figshare.com]

A Technical Guide to Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful and widely adopted chemoselective technique for probing protein synthesis with high spatiotemporal resolution.[1][2] At its core, BONCAT allows for the metabolic labeling, visualization, and enrichment of newly synthesized proteins, providing a dynamic snapshot of the "translatome" that is often not achievable through traditional genomic or proteomic approaches.[3] This guide details the fundamental principles of BONCAT, its experimental workflows, key applications, and detailed protocols for its implementation in a laboratory setting.

The methodology is built upon two key components: the incorporation of a non-canonical amino acid (ncAA) bearing a bioorthogonal functional group into nascent polypeptide chains, and the subsequent chemoselective ligation of this group to a reporter molecule.[4] The most commonly used ncAAs are L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), which are analogues of methionine.[5] These are recognized by the cell's own translational machinery and integrated into proteins during synthesis.[6] The bioorthogonal handles—an azide in AHA and an alkyne in HPG—are chemically inert within the cellular environment but can undergo highly specific and efficient "click chemistry" reactions with exogenously supplied probes.[3][5]

This technique enables a direct measurement of translational activity, which is crucial for understanding how cells respond to various stimuli, including stress, disease, or therapeutic intervention.[2][7] By enabling the selective isolation of newly made proteins, BONCAT is a valuable tool for drug development, basic research, and diagnostics.[1]

The Core Principle of BONCAT

The BONCAT methodology can be conceptualized as a two-step process. First, the ncAA is introduced to the biological system, where it is incorporated into newly synthesized proteins. Second, a bioorthogonal reaction is used to attach a reporter tag to the ncAA, allowing for detection and/or purification.

Caption: The core principle of BONCAT, from metabolic labeling to downstream analysis.

Non-Canonical Amino Acids and Bioorthogonal Reactions

The choice of ncAA and the corresponding ligation chemistry are critical determinants of a BONCAT experiment's success and applicability.

Non-Canonical Amino Acids: AHA vs. HPG

L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) are the most widely used methionine surrogates.[5] The selection between them often depends on the subsequent click reaction and potential cellular toxicity.

-

L-azidohomoalanine (AHA): Contains an azide moiety. It is generally considered less perturbing to cellular metabolism than HPG.[5][8] AHA can be used with both copper-catalyzed and copper-free click chemistry.[9]

-

L-homopropargylglycine (HPG): Contains an alkyne moiety. While an effective methionine surrogate, HPG has been shown to be more toxic than AHA in some systems, particularly in bacteria where it can significantly reduce growth rates at micromolar concentrations.[8] Its use is restricted to copper-catalyzed click chemistry when paired with an azide-functionalized reporter.[9]

Bioorthogonal Ligation: CuAAC vs. SPAAC

The covalent labeling of ncAA-containing proteins is achieved through azide-alkyne cycloaddition reactions, commonly known as "click chemistry."[4]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.[10] It is widely used for in vitro labeling of cell lysates.[4] However, the cytotoxicity of the copper catalyst makes it generally unsuitable for in vivo labeling in living cells.[11][12]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), without the need for a toxic copper catalyst.[9][11] This makes SPAAC the method of choice for labeling newly synthesized proteins in living cells and organisms.[6] While highly specific, SPAAC reactions can have slower kinetics compared to CuAAC and may exhibit some background reactivity with cysteine-containing proteins.[10]

Caption: Comparison of CuAAC and SPAAC bioorthogonal ligation reactions.

Quantitative Data Summary

The efficiency of BONCAT can be assessed by several metrics, including the number of identified proteins and the degree of ncAA incorporation. The following tables summarize representative quantitative data from the literature.

| Parameter | Cell/Organism Type | ncAA & Duration | Proteins Identified | Notes | Reference |

| Proteome Coverage | Cortical Neurons | AHA (2h) | 7,414 | Alkyne resin-based enrichment minimized contamination from pre-existing proteins. | [13] |

| Proteome Coverage | Mammalian Retina | AHA (24h) | > 1,000 | Demonstrated efficient labeling in the mammalian retina. | [14] |

| Labeling Efficiency | Cortical Neurons | AHA (2h) | ~30% | Approximately 30% of methionine residues were replaced by AHA. | [13] |

| Comparison | HEK293T Cells | AHA vs. hAHA (1h) | Not specified | Western blot can be used to provide a relative measurement of biotinylation to optimize labeling time and concentration. | [15] |

| Reaction | Metric | Observation | Potential Issue | Reference |

| CuAAC | Labeling Specificity | More powerful method in proteomics with higher protein identification and better accuracy compared to SPAAC in some contexts. | Copper is cytotoxic, limiting its use to in vitro applications like cell lysates. | [10][12] |

| SPAAC | Labeling Specificity | High background may occur due to a thiol-yne reaction between the strained alkyne and cysteine-containing proteins. | Slower kinetics compared to CuAAC. | [10][16] |

| SPAAC | Biocompatibility | Copper-free nature avoids cytotoxicity, making it ideal for live cells and in vivo studies. | Synthesis and optimization of cyclooctyne derivatives can be challenging. | [11][16] |

Experimental Workflow and Protocols

A typical BONCAT experiment involves several key stages, from cell culture and labeling to protein extraction, ligation, and analysis.

Caption: A generalized experimental workflow for a BONCAT experiment.

Protocol 1: BONCAT Labeling of Newly Synthesized Proteins in Cultured Mammalian Cells

This protocol describes the labeling of proteins in cultured cells with AHA, followed by ligation to a biotin-alkyne reporter for subsequent enrichment.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete growth medium (e.g., DMEM)

-

L-methionine-free DMEM

-

L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in water, pH 7.0)[9]

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 1% SDS in PBS with protease inhibitors)[7]

-

Biotin-alkyne reporter (e.g., DBCO-PEG4-Biotin for SPAAC or a terminal alkyne-biotin for CuAAC)[17]

-

Click chemistry reagents (if using CuAAC): Copper(II) sulfate (CuSO4), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Procedure:

-

Cell Culture: Plate cells and grow to desired confluency (e.g., 70-80%) in complete growth medium.

-

Methionine Starvation (Optional but Recommended): Gently wash cells twice with pre-warmed PBS. Replace the medium with pre-warmed methionine-free DMEM and incubate for 30-60 minutes to deplete intracellular methionine pools.[18]

-

AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA to a final concentration of 25-50 µM. Incubate for the desired labeling period (e.g., 1-4 hours). Note: Optimal AHA concentration and incubation time should be determined empirically for each cell type.[15]

-

Cell Harvest and Lysis:

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17]

-

Sonicate the lysate to shear DNA and reduce viscosity.[17]

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (total protein extract) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).

-

Click Reaction (Ligation):

-

For SPAAC (Copper-Free): To a volume of lysate containing a desired amount of protein (e.g., 100 µg), add DBCO-PEG4-Biotin to a final concentration of 10 µM.[17] Incubate at room temperature for 1 hour, protected from light.[17]

-

For CuAAC: Prepare a fresh click-chemistry master mix containing CuSO4, TBTA, and the alkyne-biotin probe. Add this mix to the lysate. Add a reducing agent like TCEP to reduce Cu(II) to the catalytic Cu(I). Incubate for 1 hour at room temperature. Note: Exact concentrations can be found in specialized protocols.[7]

-

-

Sample Preparation for Downstream Analysis: Proceed to protein precipitation (e.g., with methanol/chloroform) to remove unreacted reagents, followed by resuspension in a buffer suitable for downstream applications like SDS-PAGE or affinity purification.[19]

Protocol 2: Affinity Purification of Biotinylated Proteins for Mass Spectrometry

This protocol describes the enrichment of biotin-labeled proteins using streptavidin-functionalized beads.

Materials:

-

Biotinylated protein lysate from Protocol 1

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash Buffer 1 (e.g., 1% SDS in PBS)

-

Wash Buffer 2 (e.g., 8 M urea in PBS)

-

Wash Buffer 3 (e.g., PBS)

-

Elution Buffer (e.g., SDS-PAGE sample buffer containing β-mercaptoethanol or DTT)

-

Reagents for on-bead digestion (if performing proteomics): Ammonium bicarbonate, DTT, Iodoacetamide (IAA), and Trypsin.

Procedure:

-

Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions, typically with a high-SDS wash buffer followed by PBS.

-

Binding: Add the biotinylated protein lysate to the washed beads. Incubate with end-over-end rotation for at least 2 hours at room temperature (or overnight at 4°C) to allow for efficient binding.[7]

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).

-

Remove the supernatant (unbound fraction).

-

Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series might be: 2x with Wash Buffer 1, 2x with Wash Buffer 2, and 3x with Wash Buffer 3.[7]

-

-

Elution or On-Bead Digestion:

-

For Western Blotting: Resuspend the beads in 1x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins. The supernatant is now ready for gel electrophoresis.

-

For Mass Spectrometry (On-Bead Digestion):

-

Resuspend the beads in an appropriate digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the proteins with DTT (e.g., at 56°C for 30 min).

-

Alkylate cysteine residues with IAA (e.g., at room temperature in the dark for 30 min).[1]

-

Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.[14]

-

The following day, collect the supernatant containing the digested peptides. The sample is now ready for desalting and LC-MS/MS analysis.

-

-

Conclusion

Bioorthogonal Non-Canonical Amino Acid Tagging has emerged as an indispensable tool in chemical biology, offering a robust and versatile platform for studying protein synthesis in real-time. Its ability to provide a temporal dimension to proteomic analysis has yielded significant insights into cellular responses to a wide range of physiological and pathological stimuli.[3] By carefully selecting the appropriate non-canonical amino acid and bioorthogonal ligation strategy, researchers can tailor the BONCAT workflow to a variety of experimental systems, from cultured cells to whole organisms.[2] The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of BONCAT, empowering researchers to uncover the dynamics of the translatome in their systems of interest.

References

- 1. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]

- 3. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]

- 4. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]

- 6. Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]

- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. protocols.io [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Z-L-Aha-OH (DCHA): A Versatile Click Chemistry Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-L-Aha-OH (DCHA), chemically known as dicyclohexylamine (S)-4-azido-2-(((benzyloxy)carbonyl)amino)butanoate, is a pivotal reagent in the field of bioconjugation and chemical biology. As a protected amino acid derivative containing a bioorthogonal azide group, it serves as a key building block for the introduction of chemical handles into peptides and other biomolecules. This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Detailed experimental protocols and data are presented to facilitate its effective use in research and drug development.

Core Chemical Properties and Structure

Z-L-Aha-OH (DCHA) is the dicyclohexylammonium salt of N-benzyloxycarbonyl-L-azidohomoalanine. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the parent compound, which is an analog of the amino acid methionine.

Chemical Structure

The structure of Z-L-Aha-OH (DCHA) consists of the N-terminally protected L-azidohomoalanine anion and the dicyclohexylammonium cation.

Z-L-Aha-OH Anion:

-

L-azidohomoalanine (Aha): An unnatural amino acid where the methyl group of methionine is replaced by an azidoethyl group. This azide moiety is the key functional group for click chemistry reactions.

-

Benzyloxycarbonyl (Z or Cbz) group: An amine protecting group that prevents unwanted side reactions at the N-terminus during chemical synthesis.

Dicyclohexylammonium (DCHA) Cation:

-

Formed from the protonation of dicyclohexylamine, it forms an ionic bond with the carboxylate of the Z-L-Aha-OH. This salt formation often results in a stable, crystalline solid that is easier to handle and purify than the free acid.

Physicochemical Properties

Quantitative data for Z-L-Aha-OH (DCHA) is not widely available in the public domain. The following table summarizes the key identifiers and available data. For properties where specific data for Z-L-Aha-OH (DCHA) is unavailable, information for analogous compounds is provided for reference with a clear distinction.

| Property | Value | Source(s) |

| Full Chemical Name | dicyclohexylamine (S)-4-azido-2-(((benzyloxy)carbonyl)amino)butanoate | N/A |

| Synonyms | Z-L-Aha-OH (DCHA), (2S)-4-azido-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid, N-cyclohexylcyclohexanamine (1:1) | N/A |

| CAS Number | 1423018-09-0 | [1] |

| Molecular Formula | C24H37N5O4 | [1] |

| Molecular Weight | 459.59 g/mol | [1] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Data not available | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | General information for similar compounds |

| Optical Rotation | Data not available | N/A |

| Storage Conditions | 2-8°C Refrigerator | [1] |

Experimental Protocols

Z-L-Aha-OH (DCHA) is primarily utilized in click chemistry for the site-specific labeling and conjugation of biomolecules. The azide group allows for highly efficient and specific reactions with alkyne-containing molecules.

General Workflow for Bioconjugation

The general workflow for using Z-L-Aha-OH (DCHA) in bioconjugation involves the incorporation of the L-azidohomoalanine moiety into a target molecule, followed by a click chemistry reaction with a reporter molecule (e.g., a fluorophore or biotin) containing a terminal alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient and regioselective, yielding a 1,4-disubstituted triazole linkage.

Materials:

-

Azide-modified molecule (prepared using Z-L-Aha-OH)

-

Alkyne-containing reporter molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Degassed solvents

Protocol:

-

Dissolve the azide-modified molecule and the alkyne-reporter in the reaction buffer.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

In a separate tube, premix CuSO4 and THPTA in the reaction buffer.

-

Add the CuSO4/THPTA solution to the reaction mixture containing the azide and alkyne.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, or until completion. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

-

Purify the resulting conjugate using appropriate chromatographic methods.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is ideal for applications in living systems where copper toxicity is a concern. This reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

-

Azide-modified molecule (prepared using Z-L-Aha-OH)

-

Strained alkyne-containing reporter molecule (e.g., DBCO-fluorophore)

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

-

Dissolve the azide-modified molecule in the reaction buffer.

-

Add the strained alkyne-reporter to the solution.

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.

-

The reaction proceeds without the need for a catalyst.

-

Monitor the reaction progress and purify the conjugate as described for CuAAC.

Applications in Drug Development and Research

The versatility of Z-L-Aha-OH (DCHA) makes it a valuable tool in various research and drug development applications.

-

Peptide and Protein Labeling: Site-specific incorporation of L-azidohomoalanine allows for the precise labeling of peptides and proteins with fluorescent dyes, biotin, or other probes for imaging, tracking, and pull-down experiments.

-

Antibody-Drug Conjugates (ADCs): Z-L-Aha-OH (DCHA) can be used to introduce an azide handle into an antibody, enabling the subsequent conjugation of a cytotoxic drug via click chemistry. This allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio.

-

Metabolic Labeling: The core amino acid, L-azidohomoalanine, is a methionine surrogate that can be incorporated into newly synthesized proteins in living cells.[2] This enables the proteome-wide analysis of protein synthesis and turnover.

Signaling Pathway Involvement

Currently, there is no direct evidence to suggest that Z-L-Aha-OH (DCHA) itself is involved in specific cellular signaling pathways. Its primary role is as a bioorthogonal chemical reporter. However, the metabolic labeling of proteins with L-azidohomoalanine can be a powerful tool to study changes in protein synthesis that are downstream of various signaling pathways. For example, researchers can investigate how specific signaling events, such as growth factor stimulation or stress responses, affect the synthesis of new proteins by using L-azidohomoalanine labeling followed by proteomic analysis.

Conclusion

Z-L-Aha-OH (DCHA) is a valuable and versatile reagent for the introduction of azide functionalities into biomolecules. Its stability as a DCHA salt and its utility in both CuAAC and SPAAC reactions make it an indispensable tool for researchers in chemical biology, drug discovery, and proteomics. While specific quantitative physicochemical data for this compound remains to be fully documented in publicly accessible literature, its application in bioorthogonal chemistry is well-established, enabling the precise and efficient labeling and conjugation of a wide range of molecules.

References

An In-depth Technical Guide to Click Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the way scientists approach the labeling and modification of proteins, offering a powerful toolkit for a wide range of applications from basic research to drug development.[1] This guide provides a comprehensive overview of the core principles of click chemistry, detailed experimental protocols, and quantitative data to enable researchers to effectively harness this technology for their specific needs.

Core Principles of Click Chemistry

Coined by K.B. Sharpless, click chemistry refers to a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts. In the context of protein labeling, these reactions are often bioorthogonal, meaning they can occur in complex biological environments without interfering with native biochemical processes.[1] The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction between an azide and an alkyne to form a stable triazole linkage.[2][3]

The key to applying click chemistry for protein labeling lies in the introduction of a bioorthogonal functional group—either an azide or an alkyne—into the target protein.[4] This can be achieved through two primary strategies:

-

Metabolic Labeling: This involves introducing non-canonical amino acids containing an azide or alkyne group into proteins during cellular protein synthesis.[5]

-

Post-translational Modification: This approach utilizes chemical reagents to attach an azide or alkyne to specific amino acid residues on a purified protein.[6]

Once the bioorthogonal handle is in place, a reporter molecule (e.g., a fluorescent dye, biotin, or a drug molecule) containing the complementary functional group can be "clicked" onto the protein.

Key Click Chemistry Reactions for Protein Labeling

While CuAAC is the most well-known, several other click reactions have been developed, each with its own advantages and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient and forms a stable 1,4-disubstituted triazole.[2] However, the requirement for a copper catalyst can be a drawback for in vivo applications due to its potential cytotoxicity.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity of copper, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a catalyst. This makes it ideal for labeling proteins in living cells.[7]

Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)

Another powerful copper-free click reaction is the SPIEDAC, which involves the reaction of a tetrazine with a strained alkene, such as trans-cyclooctene.[7] This reaction is exceptionally fast, with second-order rate constants orders of magnitude higher than SPAAC.

Quantitative Data for Click Chemistry Reactions

The efficiency and speed of a click reaction are critical for successful protein labeling, especially for low-abundance proteins or when studying rapid biological processes.[8] The following table summarizes the second-order rate constants for various click chemistry reactions used in protein labeling.

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |

| CuAAC | Azide + Terminal Alkyne | ~10² - 10³ | Requires a copper(I) catalyst. |

| SPAAC | Azide + Cyclooctyne | ~10⁻³ - 1 | Copper-free. Rate depends on the specific cyclooctyne used. |

| SPIEDAC | Tetrazine + trans-Cyclooctene | ~10³ - 10⁶ | Exceptionally fast and copper-free. |

| TAMM Condensation | 1,2-aminothiol + 2-((alkylthio)(aryl)methylene)malononitrile | > 10⁴ | A newer bioorthogonal reaction with a very high reaction rate.[9] |

Experimental Workflows and Protocols

General Workflow for Protein Labeling using Click Chemistry

The following diagram illustrates the general workflow for labeling a protein of interest (POI) using click chemistry.

Caption: General workflow for protein labeling via click chemistry.

Detailed Experimental Protocol: CuAAC Labeling of a Purified Protein

This protocol describes the labeling of a purified protein that has been modified to contain an azide group with an alkyne-functionalized fluorescent dye.

Materials:

-

Azide-modified protein (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4)

-

Alkyne-functionalized fluorescent dye (10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO₄) (50 mM in water)

-

Sodium ascorbate (50 mM in water, freshly prepared)

-

Copper ligand (e.g., THPTA or TBTA) (10 mM in DMSO or water)[3]

-

Desalting column or dialysis tubing for purification

Procedure:

-

Prepare the protein solution: In a microcentrifuge tube, add 50 µL of the azide-modified protein solution.

-

Add the reporter molecule: Add the alkyne-functionalized dye to a final concentration of 20-100 µM.

-

Prepare the catalyst premix: In a separate tube, mix the copper ligand and CuSO₄ in a 1:1 to 5:1 molar ratio. For example, add 1 µL of 10 mM THPTA to 1 µL of 50 mM CuSO₄. Let it sit for a few minutes.

-

Initiate the click reaction: Add the catalyst premix to the protein solution to a final copper concentration of 0.1-1 mM.[6] Then, add sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.[6]

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[6]

-

Purify the labeled protein: Remove the excess dye and catalyst components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Confirm labeling: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning or by mass spectrometry to determine the labeling efficiency.

Signaling Pathway Diagram: Site-Specific Protein Labeling in Live Cells using Genetic Code Expansion

This diagram illustrates the process of incorporating a non-canonical amino acid (ncAA) with a bioorthogonal handle into a protein of interest (POI) in a live cell, followed by labeling with a fluorescent probe.[7]

Caption: Site-specific protein labeling in live cells.

Conclusion

Click chemistry provides a versatile and robust platform for the specific and efficient labeling of proteins.[2] The choice of the appropriate click reaction and labeling strategy depends on the specific application, whether it is for in vitro studies with purified proteins or for imaging dynamic processes in living cells. By understanding the core principles and having access to detailed protocols, researchers can confidently apply this powerful technology to advance their scientific discoveries.

References

- 1. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. broadpharm.com [broadpharm.com]

- 4. interchim.fr [interchim.fr]

- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

The Role of Z-L-Aha-OH in Advancing Proteomic Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the ability to selectively analyze newly synthesized proteins (NSPs) provides a powerful lens through which to understand cellular responses to various stimuli, disease progression, and the mechanism of action of therapeutic agents. Z-L-Aha-OH, more commonly known as L-azidohomoalanine (AHA), has emerged as a critical tool for these investigations. As a bioorthogonal analog of methionine, AHA is incorporated into proteins during translation, introducing an azide group that serves as a chemical handle for subsequent detection and enrichment. This technical guide provides a comprehensive overview of the applications of AHA in proteomics, detailing experimental protocols, presenting quantitative data, and visualizing key workflows and signaling pathways.

The core principle behind the utility of AHA lies in its ability to participate in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These highly specific and efficient reactions allow for the covalent attachment of reporter molecules, such as biotin for affinity purification or fluorophores for imaging, to AHA-containing proteins. This enables the selective isolation and identification of NSPs from the complex background of the total cellular proteome.

Core Applications in Proteomics

The versatility of AHA has led to the development of several powerful proteomic techniques, each offering unique advantages for studying protein synthesis and turnover.

-

Bioorthogonal Non-canonical Amino acid Tagging (BONCAT): This is the foundational technique that utilizes AHA for the enrichment and subsequent identification of NSPs by mass spectrometry. It allows for a snapshot of the proteins being actively translated within a specific timeframe.[1]

-

Quantitative Non-canonical Amino acid Tagging (QuaNCAT): This method combines BONCAT with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to enable the quantitative comparison of protein synthesis rates between different experimental conditions.[2]

-

Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ): A more recent development, HILAQ employs a heavy isotope-labeled version of AHA for a more direct and sensitive quantification of NSPs, simplifying the experimental workflow compared to QuaNCAT.[3][4] HILAQ, which enriches labeled peptides rather than proteins, has been shown to identify a significantly higher number of NSPs compared to QuaNCAT.[3][4]

-

Fluorescence Non-canonical Amino acid Tagging (FUNCAT): This imaging-based technique uses fluorescently tagged alkynes to visualize the spatial distribution of newly synthesized proteins within cells and tissues.

-

Secretome Analysis: AHA labeling is particularly advantageous for studying secreted proteins, as it allows for their enrichment from complex culture media containing high concentrations of serum proteins.[5]

-

Studying Protein Homeostasis and Degradation: By employing a pulse-chase experimental design with AHA, researchers can track the degradation of a cohort of newly synthesized proteins, providing insights into processes like autophagy.[6][7][8]

Quantitative Data Presentation

The efficiency and output of AHA-based proteomic experiments can vary depending on the chosen methodology, cell type, and experimental conditions. The following tables summarize key quantitative data from published studies.

| Parameter | Cell Line | Value | Reference |

| AHA Labeling Time | HeLa | 2 hours | [9] |

| HEK293T | 1 hour | [3][4] | |

| Mouse Embryonic Fibroblasts (MEFs) | 18 hours (for degradation studies) | [6] | |

| AHA Concentration | HeLa | 50 µM | [9] |

| HEK293T | 1 mM | [3] | |

| MEFs | 25 µM | [6] | |

| Protein Synthesis Inhibition Control | Cycloheximide (CHX) | Abolishes AHA signal | [6] |

| Number of Identified NSPs (BONLAC) | Cortical Neurons | 7414 | [10] |

| Methionine Replacement Rate by AHA | Cortical Neurons | ~30% | [10] |

Table 1: Representative Experimental Parameters for AHA-based Proteomics. This table provides examples of labeling times and concentrations used in different cell lines for various applications.

| Method | Number of Confidently Identified NSPs (HEK293T cells, 1-hour pulse) | Key Advantage | Reference |

| HILAQ (Peptide Enrichment) | 1,962 | Higher sensitivity and simplified workflow | [3][4] |

| QuaNCAT (Protein Enrichment) | 353 | Established quantitative method | [3][4] |

Table 2: Comparison of HILAQ and QuaNCAT Methodologies. This table highlights the significant increase in the number of identified newly synthesized proteins (NSPs) with the HILAQ method, which utilizes peptide-level enrichment, compared to the protein-level enrichment of QuaNCAT.[3][4]

Experimental Protocols

The following sections provide a generalized, step-by-step methodology for conducting a BONCAT-based proteomics experiment. Specific parameters such as incubation times and reagent concentrations should be optimized for the biological system under investigation.

Metabolic Labeling with AHA

-

Cell Culture: Culture cells to the desired confluency.

-

Methionine Depletion: To enhance AHA incorporation, wash the cells with pre-warmed phosphate-buffered saline (PBS) and then incubate them in methionine-free medium for 30-60 minutes.[1][6]

-

AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with Z-L-Aha-OH (AHA) at a final concentration typically ranging from 25 µM to 1 mM.[3][6] The optimal concentration and labeling time (from 1 to 24 hours) must be determined empirically for each cell type and experimental goal.[3][6][9]

-

Cell Lysis: After the labeling period, wash the cells with cold PBS and lyse them in a buffer containing detergents (e.g., SDS) and protease inhibitors.

Click Chemistry Reaction (CuAAC)

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

Reduction and Alkylation: Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT) and alkylate free cysteines with an alkylating agent such as iodoacetamide (IAA) to prevent their re-oxidation and non-specific labeling.

-

Click Reaction Cocktail: Prepare the click chemistry reaction cocktail. A typical cocktail includes the cell lysate, an alkyne-biotin tag, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to stabilize the copper(I) and enhance reaction efficiency.[11]

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

Enrichment of AHA-labeled Proteins/Peptides

This can be performed at either the protein or peptide level. Peptide-level enrichment has been shown to be more efficient.[1][3]

For Peptide-Level Enrichment (as in HILAQ):

-

Protein Precipitation and Digestion: Precipitate the proteins from the click chemistry reaction mixture (e.g., with acetone or TCA) and then digest the protein pellet into peptides using trypsin.

-

Affinity Purification: Incubate the resulting peptide mixture with streptavidin-coated beads to capture the biotinylated peptides.

-

Washing: Perform stringent washes of the beads to remove non-specifically bound peptides.

-

Elution: Elute the captured peptides from the beads. This can be achieved by various methods, including boiling in a sample buffer or using specific elution buffers that disrupt the biotin-streptavidin interaction.

Sample Preparation for Mass Spectrometry

-

Desalting: Desalt the eluted peptides using a C18 StageTip or a similar method to remove any remaining contaminants that could interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.

Mandatory Visualizations

Experimental Workflows

References

- 1. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QuaNCAT: quantitating proteome dynamics in primary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HILAQ: A Novel Strategy for Newly Synthesized Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HILAQ: A Novel Strategy for Newly Synthesized Protein Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling | Springer Nature Experiments [experiments.springernature.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]

The Insider's Guide to Newly Synthesized Proteins: A Technical Handbook for Nascent Protein Enrichment

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cellular biology and therapeutic development, the ability to specifically isolate and analyze newly synthesized proteins—the nascent proteome—offers a powerful lens into the immediate cellular response to stimuli, disease progression, and drug action. This technical guide provides an in-depth exploration of the core methodologies for nascent protein enrichment, offering detailed protocols, quantitative comparisons, and visual workflows to empower researchers in their quest to understand the ever-changing proteome.

Introduction: The Significance of the Nascent Proteome

The cellular proteome is in a constant state of flux, with the synthesis of new proteins being a primary mechanism by which cells adapt to their environment, respond to signals, and maintain homeostasis. Traditional proteomic analyses provide a snapshot of the total protein population, a mixture of newly synthesized and older, more stable proteins. While valuable, this static view can mask the dynamic changes that are critical to understanding cellular processes in real-time. Nascent protein enrichment techniques allow for the specific capture and analysis of proteins that are synthesized within a defined time window, providing a direct readout of the cell's translational response. This capability is invaluable for:

-

Understanding Disease Mechanisms: Elucidating how protein synthesis is dysregulated in diseases such as cancer, neurodegenerative disorders, and metabolic diseases.

-

Drug Discovery and Development: Identifying the specific proteins whose synthesis is modulated by a drug candidate, providing insights into its mechanism of action and potential off-target effects.

-

Signal Transduction Research: Mapping the rapid translational changes that occur downstream of signaling pathway activation.

-

Cellular Stress Responses: Characterizing the proteomic remodeling that allows cells to cope with various stressors.

This guide will delve into the principles and protocols of the most prominent nascent protein enrichment techniques, empowering researchers to harness the power of nascent proteomics.

Core Methodologies for Nascent Protein Enrichment

Several powerful techniques have been developed to isolate and identify newly synthesized proteins. These methods primarily rely on the incorporation of modified amino acids or aminoacyl-tRNA analogs into growing polypeptide chains.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)

BONCAT and its fluorescent counterpart, FUNCAT, are widely used methods that rely on the incorporation of non-canonical amino acids (ncAAs) containing bioorthogonal functional groups into newly synthesized proteins.[1][2] The most commonly used ncAAs are L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), which are analogs of methionine.[1][2][3][4] These ncAAs are recognized by the cell's translational machinery and incorporated into proteins in place of methionine.[1][2]

The incorporated bioorthogonal handle (an azide in AHA or an alkyne in HPG) allows for the selective chemical ligation to a reporter tag via "click chemistry," a set of highly efficient and specific reactions.[3][4][5] For BONCAT, the tag is typically biotin, enabling affinity purification of the nascent proteins.[5] For FUNCAT, a fluorescent dye is attached, allowing for visualization of newly synthesized proteins by microscopy.[6][7][8]

Workflow for BONCAT/FUNCAT:

Caption: General workflow for BONCAT and FUNCAT experiments.

Puromycin-Associated Nascent Chain Proteomics

Puromycin is an aminonucleoside antibiotic that mimics the 3' end of an aminoacylated tRNA.[9][10] It enters the A site of the ribosome and is incorporated into the C-terminus of the elongating polypeptide chain, causing premature termination of translation.[9][10] This property can be exploited to label and enrich nascent proteins.

In this approach, cells are treated with puromycin, and the puromycylated nascent chains are then captured using an anti-puromycin antibody.[11][12] A more recent and widely used variation employs a modified version of puromycin, O-propargyl-puromycin (OP-puro), which contains an alkyne group.[13][14] This allows for the subsequent attachment of a biotin tag via click chemistry for affinity purification.[13][14] A key advantage of OP-puro is that it does not require methionine-free media, which is often necessary for efficient ncAA labeling.[13][14]

Workflow for OP-puro Affinity Purification:

Caption: Workflow for nascent protein enrichment using OP-puro.

pSILAC is a metabolic labeling strategy used to measure protein synthesis and turnover rates.[15][16][17] In a typical pSILAC experiment, cells are first grown in a "light" medium containing the natural isotopes of essential amino acids (e.g., arginine and lysine). Then, the cells are switched to a "heavy" medium containing stable isotope-labeled versions of these amino acids for a defined period.[15][16] Newly synthesized proteins will incorporate the "heavy" amino acids, and the ratio of heavy to light peptides, as determined by mass spectrometry, can be used to quantify the rate of protein synthesis.[15][16][18] pSILAC can be combined with puromycin-based enrichment to specifically quantify the synthesis rates of nascent polypeptides.[12][19]

Workflow for pSILAC:

Caption: General workflow for a pSILAC experiment.

Quantitative Comparison of Nascent Protein Enrichment Techniques

The choice of enrichment technique depends on the specific experimental goals, cell type, and available resources. The following table summarizes key quantitative parameters for the discussed methods.

| Feature | BONCAT/FUNCAT | Puromycin-Affinity Purification (OP-puro) | pSILAC |

| Principle | Incorporation of ncAA (AHA/HPG) followed by click chemistry.[1][2] | Incorporation of puromycin analog (OP-puro) followed by click chemistry.[13][14] | Metabolic labeling with stable isotope amino acids.[15][16] |

| Labeling Time | Typically 1-4 hours, can be shorter for highly active cells.[1] | Short pulse, often 15-60 minutes.[20][21] | Varies from minutes to hours depending on the desired temporal resolution.[15][16] |

| Efficiency | Generally high, but can be influenced by endogenous methionine levels.[7] | Very efficient for labeling actively translating ribosomes.[20] | Complete labeling of newly synthesized proteins within the pulse period.[15] |

| Specificity | High for newly synthesized proteins, as it relies on active translation.[1] | High for nascent chains, as it targets the ribosome.[13] | High for newly synthesized proteins.[16] |

| Cell Viability | Generally well-tolerated at optimal concentrations.[1] | Can be toxic at high concentrations or with prolonged exposure due to translation inhibition.[9] | Non-toxic as it uses stable isotopes.[15] |

| Media Requirement | Often requires methionine-free media for optimal labeling with AHA/HPG.[7] | No special media requirements.[13] | Requires specialized SILAC media.[15][16] |

| Downstream Analysis | Mass spectrometry (BONCAT), Microscopy (FUNCAT).[1][2] | Mass spectrometry.[13][14] | Mass spectrometry.[15][16] |

| Quantification | Relative quantification by spectral counting or label-free methods.[22] | Relative quantification.[20] | Precise relative and absolute quantification of synthesis rates.[18][23] |

Signaling Pathway Analysis Using Nascent Protein Enrichment

Nascent protein enrichment is a powerful tool to dissect the immediate translational responses downstream of signaling pathway activation. Two key pathways that have been successfully interrogated using these techniques are the mTOR and the Unfolded Protein Response (UPR) pathways.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism, largely through its control of protein synthesis.[24][25] Nascent protein enrichment techniques have been instrumental in identifying the specific sets of mRNAs that are translationally regulated by mTOR signaling.[24][26]

Caption: mTOR signaling pathway leading to nascent protein synthesis.

The Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[27][28][29][30] The UPR aims to restore ER homeostasis by upregulating the expression of chaperones and enzymes involved in protein folding and degradation. Nascent protein enrichment can identify the specific proteins that are synthesized as part of this adaptive response.

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the key nascent protein enrichment techniques. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

BONCAT Protocol for Cultured Cells

This protocol describes the labeling and enrichment of newly synthesized proteins from cultured mammalian cells using L-azidohomoalanine (AHA).

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Methionine-free medium (e.g., DMEM without methionine)

-

L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-alkyne stock solution (e.g., 10 mM in DMSO)

-

Click chemistry reaction buffer components:

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in complete medium.

-

Wash the cells once with warm PBS.

-

Replace the complete medium with pre-warmed methionine-free medium.

-

Incubate the cells for 30-60 minutes to deplete intracellular methionine pools.

-

Add AHA to the medium to a final concentration of 25-50 µM.

-

Incubate the cells for the desired labeling period (e.g., 1-4 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay.

-

-

Click Chemistry Reaction:

-

To 1 mg of protein lysate, add the click chemistry reaction components in the following order:

-

Biotin-alkyne (final concentration 25-50 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

CuSO4 (final concentration 1 mM)

-

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

-

Affinity Purification:

-

Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer.

-

Add the equilibrated beads to the click reaction mixture.

-

Incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated nascent proteins.

-

Place the tube on a magnetic stand and discard the supernatant.

-

Wash the beads extensively:

-

Twice with lysis buffer containing 1% SDS.

-

Twice with 8 M urea in 100 mM Tris-HCl, pH 8.5.

-

Twice with PBS.

-

-

-

Elution and Downstream Analysis:

-

Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting, or proceed with in-gel or on-bead digestion for mass spectrometry analysis.

-

Puromycin-Affinity Purification Protocol using OP-puro

This protocol details the labeling and enrichment of nascent polypeptides using O-propargyl-puromycin (OP-puro).

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

O-propargyl-puromycin (OP-puro) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 1% NP-40 in PBS with protease inhibitors)

-

Biotin-azide stock solution (e.g., 10 mM in DMSO)

-

Click chemistry reaction buffer components (as in BONCAT protocol)

-

Streptavidin-conjugated magnetic beads

-

Wash buffers

-

Elution buffer

Procedure:

-

Cell Labeling:

-

Culture cells to the desired confluency.

-

Add OP-puro directly to the complete culture medium to a final concentration of 10-50 µM.

-

Incubate for a short period (e.g., 15-60 minutes).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration.

-

-

Click Chemistry Reaction:

-

Perform the click chemistry reaction as described in the BONCAT protocol, using biotin-azide instead of biotin-alkyne.

-

-

Affinity Purification:

-

Perform affinity purification using streptavidin magnetic beads as described in the BONCAT protocol.

-

-

Elution and Downstream Analysis:

-

Elute the captured nascent polypeptides and analyze by SDS-PAGE, Western blotting, or mass spectrometry.

-

Conclusion

The ability to specifically isolate and analyze newly synthesized proteins provides an unparalleled view into the dynamic nature of the cellular proteome. The techniques of BONCAT, FUNCAT, puromycin-associated enrichment, and pSILAC offer a versatile toolkit for researchers to address a wide range of biological questions. By providing detailed protocols, quantitative comparisons, and visual workflows, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance needed to successfully implement nascent protein enrichment strategies in their own research, ultimately accelerating our understanding of cellular function and the development of novel therapeutics.

References

- 1. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]

- 2. protocols.io [protocols.io]

- 3. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. brandon-russell.com [brandon-russell.com]

- 6. High-throughput Assessment of Mitochondrial Protein Synthesis in Mammalian Cells Using Mito-FUNCAT FACS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Protein Synthesis by Puromycin Incorporation [bio-protocol.org]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]